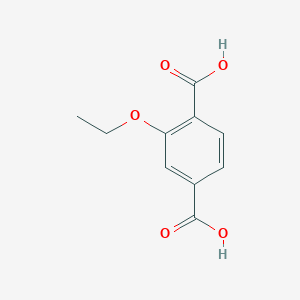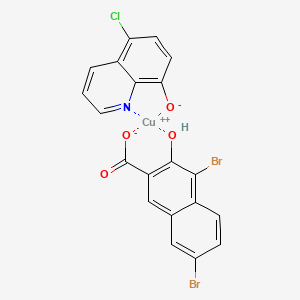
(5-Chloro-8-quinolinolato)(4,7-dibromo-3-hydroxy-2-naphthoato)copper
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(5-Chloro-8-quinolinolato)(4,7-dibromo-3-hydroxy-2-naphthoato)copper is a coordination compound that features a copper ion complexed with two distinct ligands: 5-chloro-8-quinolinol and 4,7-dibromo-3-hydroxy-2-naphthoic acid
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (5-Chloro-8-quinolinolato)(4,7-dibromo-3-hydroxy-2-naphthoato)copper typically involves the following steps:
-
Preparation of Ligands
5-Chloro-8-quinolinol: This ligand can be synthesized by chlorination of 8-hydroxyquinoline using a chlorinating agent such as thionyl chloride.
4,7-Dibromo-3-hydroxy-2-naphthoic acid: This ligand is prepared by bromination of 3-hydroxy-2-naphthoic acid using bromine in the presence of a suitable solvent like acetic acid.
-
Complexation Reaction
- The copper complex is formed by reacting copper(II) acetate with the prepared ligands in a suitable solvent such as ethanol or methanol. The reaction is typically carried out under reflux conditions to ensure complete complexation.
Industrial Production Methods
For industrial-scale production, the process is optimized for yield and purity. This involves:
- Using high-purity starting materials.
- Employing continuous flow reactors to maintain consistent reaction conditions.
- Implementing purification steps such as recrystallization or chromatography to isolate the desired product.
Chemical Reactions Analysis
Types of Reactions
(5-Chloro-8-quinolinolato)(4,7-dibromo-3-hydroxy-2-naphthoato)copper can undergo various chemical reactions, including:
Oxidation: The copper center can participate in oxidation reactions, often acting as a catalyst.
Reduction: The compound can be reduced under specific conditions, altering the oxidation state of the copper ion.
Substitution: Ligand substitution reactions can occur, where one or both ligands are replaced by other ligands.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or molecular oxygen in the presence of a base.
Reduction: Sodium borohydride or hydrazine under mild conditions.
Substitution: Ligand exchange can be facilitated by using excess of the new ligand in a suitable solvent.
Major Products
Oxidation: Oxidized forms of the ligands or the copper center.
Reduction: Reduced copper complexes.
Substitution: New copper complexes with different ligands.
Scientific Research Applications
Chemistry
Catalysis: The compound is used as a catalyst in organic synthesis, particularly in oxidation and coupling reactions.
Materials Science: It is explored for its potential in creating novel materials with unique electronic and optical properties.
Biology and Medicine
Antimicrobial Activity: The compound exhibits antimicrobial properties, making it a candidate for developing new antibiotics.
Cancer Research: Studies have shown potential anticancer activity, possibly through mechanisms involving DNA interaction and inhibition of cell proliferation.
Industry
Dye and Pigment Production: The compound’s unique color properties make it useful in the production of dyes and pigments.
Electronics: Its conductive properties are being explored for use in electronic devices.
Mechanism of Action
The mechanism by which (5-Chloro-8-quinolinolato)(4,7-dibromo-3-hydroxy-2-naphthoato)copper exerts its effects involves:
Molecular Targets: The copper center can interact with various biomolecules, including proteins and nucleic acids.
Pathways: The compound can generate reactive oxygen species (ROS), leading to oxidative stress in cells. This is particularly relevant in its antimicrobial and anticancer activities.
Comparison with Similar Compounds
Similar Compounds
(5-Chloro-8-quinolinolato)copper: Lacks the 4,7-dibromo-3-hydroxy-2-naphthoato ligand, resulting in different chemical properties.
(4,7-Dibromo-3-hydroxy-2-naphthoato)copper: Lacks the 5-chloro-8-quinolinolato ligand, leading to variations in reactivity and applications.
Uniqueness
Ligand Combination: The unique combination of 5-chloro-8-quinolinol and 4,7-dibromo-3-hydroxy-2-naphthoic acid ligands imparts distinct chemical and biological properties.
This detailed overview provides a comprehensive understanding of (5-Chloro-8-quinolinolato)(4,7-dibromo-3-hydroxy-2-naphthoato)copper, highlighting its synthesis, reactions, applications, and unique characteristics
Properties
Molecular Formula |
C20H10Br2ClCuNO4 |
|---|---|
Molecular Weight |
587.1 g/mol |
IUPAC Name |
copper;5-chloroquinolin-8-olate;4,7-dibromo-3-hydroxynaphthalene-2-carboxylate |
InChI |
InChI=1S/C11H6Br2O3.C9H6ClNO.Cu/c12-6-1-2-7-5(3-6)4-8(11(15)16)10(14)9(7)13;10-7-3-4-8(12)9-6(7)2-1-5-11-9;/h1-4,14H,(H,15,16);1-5,12H;/q;;+2/p-2 |
InChI Key |
HXBNJGXXAHBGNB-UHFFFAOYSA-L |
Canonical SMILES |
C1=CC2=C(C=CC(=C2N=C1)[O-])Cl.C1=CC2=C(C(=C(C=C2C=C1Br)C(=O)[O-])O)Br.[Cu+2] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


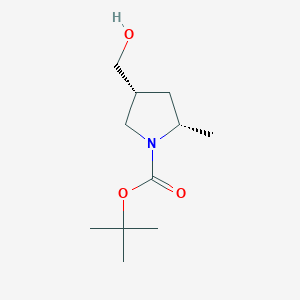

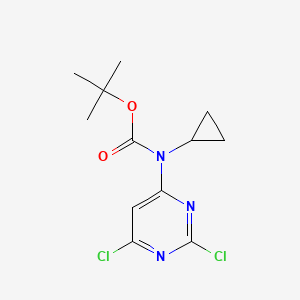
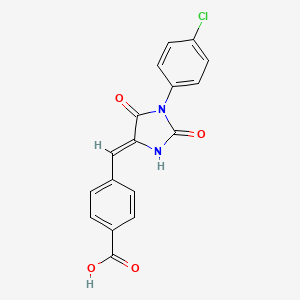
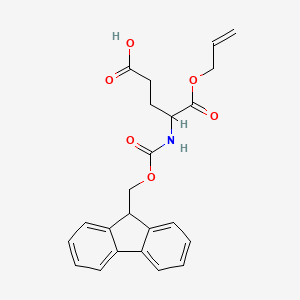




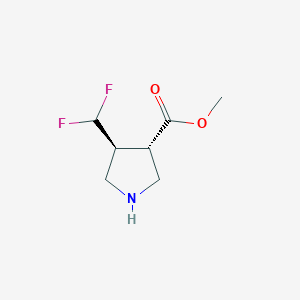
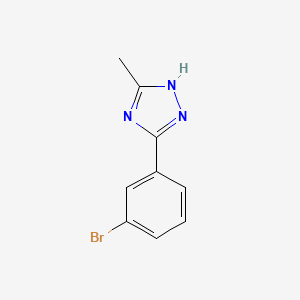

![N-[(7,8-dihydropterin-6-yl)methyl]-4-(beta-D-ribofuranosyl)aniline 5'-phosphate](/img/structure/B12829066.png)
